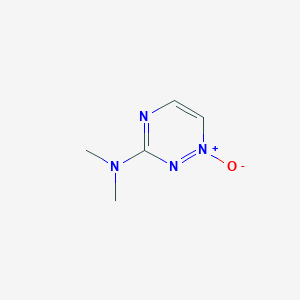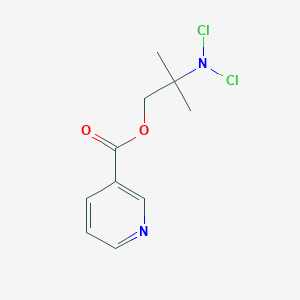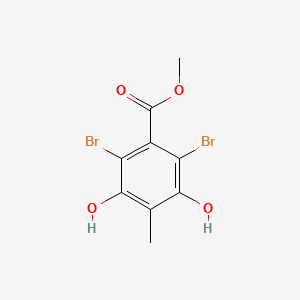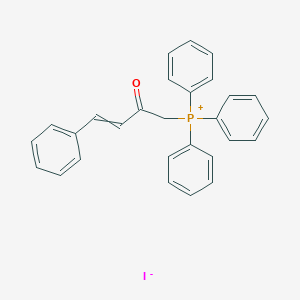![molecular formula C22H36N4O4 B14588750 2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) CAS No. 61418-84-6](/img/structure/B14588750.png)
2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) typically involves multi-step organic reactions. The process begins with the formation of the bicyclic core, followed by the introduction of the dimethylacetamide groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic organic molecules with functional groups such as:
- 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-diethylacetamide)
- 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylpropionamide)
Uniqueness
The uniqueness of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide) lies in its specific structural arrangement and the presence of dimethylacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61418-84-6 |
|---|---|
Molekularformel |
C22H36N4O4 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[12-[2-(dimethylamino)-2-oxoethyl]-6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-trien-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C22H36N4O4/c1-23(2)21(27)17-25-8-10-29-12-13-30-11-9-26(18-22(28)24(3)4)16-20-7-5-6-19(14-20)15-25/h5-7,14H,8-13,15-18H2,1-4H3 |
InChI-Schlüssel |
FJBADXZSTNJRKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CN1CCOCCOCCN(CC2=CC=CC(=C2)C1)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)



![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)


![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)


![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
